molecular formula C14H12N2OS2 B2563855 N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-30-8

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2563855
CAS RN: 941971-30-8
M. Wt: 288.38
InChI Key: PLWJSVJOMUVEHU-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTAP is a white to off-white crystalline powder that is soluble in organic solvents such as DMSO, DMF, and ethanol.

Scientific Research Applications

  • Anticancer Applications

    • Some derivatives of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide have been synthesized and evaluated for their anticancer activity. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found that these compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells, with one derivative showing a high level of selectivity (Evren et al., 2019).
  • Antimicrobial Applications

    • The compound has been involved in the synthesis of heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. Darwish et al. (2014) synthesized and evaluated a range of new heterocyclic compounds bearing a biologically active sulfonamide moiety for their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
  • DNA Interaction and Theranostic Applications

    • A water-soluble cationic polythiophene derivative of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide was synthesized by Carreon et al. (2014). This polymer showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
  • Structural and Computational Analysis

    • Cakmak et al. (2022) conducted a study on a novel heterocyclic amide derivative of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, focusing on its structural characterization, computational analysis, and biological evaluation. The study provided insights into its antioxidant and antimicrobial properties (Cakmak et al., 2022).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-18-12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-19-14/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWJSVJOMUVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide

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